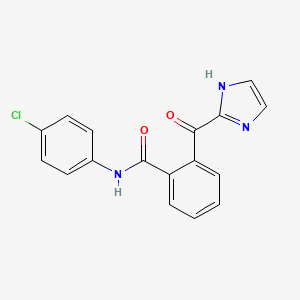
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as CMTM, is a synthetic compound that belongs to the thiazole class of molecules. It has been studied extensively for its potential therapeutic applications in various diseases.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been studied for its ability to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects in animal models of arthritis and inflammatory bowel disease.
Mechanism of Action
The exact mechanism of action of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of STAT3, a transcription factor that plays a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is that it has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent. Another advantage is that it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. One area of research could be to further explore its anti-inflammatory and anti-tumor properties in animal models of disease. Another area of research could be to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases or infectious diseases. Additionally, further studies could be done to elucidate its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can be synthesized using a multi-step process involving the reaction of 4-chloroaniline with 2-methoxybenzaldehyde, followed by the addition of methyl isothiocyanate and thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-16(12-7-9-13(18)10-8-12)20-17(22-11)19-14-5-3-4-6-15(14)21-2/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWJVIQKVUSIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)



![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)